3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)-2-{[(3Z)-2-Oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]methyl}-3,4-dihydroquinazolin-4-one: is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its intricate structure, which includes a quinazolinone core, an indole moiety, and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-2-{[(3Z)-2-Oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The final step involves coupling the quinazolinone core with the indole moiety and the methylphenyl group through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the quinazolinone and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated, alkylated, and aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity in preclinical models of cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-2-{[(3Z)-2-Oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Indole Derivatives: Compounds with indole moieties and varying functional groups.
Phenyl Substituted Compounds: Compounds with phenyl groups substituted at different positions.
Uniqueness
The uniqueness of 3-(2-Methylphenyl)-2-{[(3Z)-2-Oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]methyl}-3,4-dihydroquinazolin-4-one lies in its combination of structural features. The presence of the quinazolinone core, indole moiety, and methylphenyl group in a single molecule provides a unique scaffold for exploring diverse chemical and biological activities.
Properties
Molecular Formula |
C27H23N3O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H23N3O2/c1-3-16-29-24-15-9-6-11-19(24)21(26(29)31)17-25-28-22-13-7-5-12-20(22)27(32)30(25)23-14-8-4-10-18(23)2/h4-15,17H,3,16H2,1-2H3/b21-17- |
InChI Key |
PPTGDTFQVVALMR-FXBPSFAMSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.